Cas no 1934735-36-0 ((3,4-Dichlorophenyl)methanesulfonyl fluoride)

1934735-36-0 structure
상품 이름:(3,4-Dichlorophenyl)methanesulfonyl fluoride
CAS 번호:1934735-36-0
MF:C7H5Cl2FO2S
메가와트:243.082802534103
MDL:MFCD28968673
CID:5211641
PubChem ID:18958401
(3,4-Dichlorophenyl)methanesulfonyl fluoride 화학적 및 물리적 성질
이름 및 식별자
-
- (3,4-Dichlorophenyl)methanesulfonyl fluoride
-
- MDL: MFCD28968673
- 인치: 1S/C7H5Cl2FO2S/c8-6-2-1-5(3-7(6)9)4-13(10,11)12/h1-3H,4H2
- InChIKey: TUGUTTBPDKHDGJ-UHFFFAOYSA-N
- 미소: C1(CS(F)(=O)=O)=CC=C(Cl)C(Cl)=C1
(3,4-Dichlorophenyl)methanesulfonyl fluoride 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-224325-5.0g |
(3,4-dichlorophenyl)methanesulfonyl fluoride |
1934735-36-0 | 95% | 5.0g |
$1240.0 | 2024-06-20 | |
Enamine | EN300-224325-0.5g |
(3,4-dichlorophenyl)methanesulfonyl fluoride |
1934735-36-0 | 95% | 0.5g |
$410.0 | 2024-06-20 | |
Enamine | EN300-224325-0.05g |
(3,4-dichlorophenyl)methanesulfonyl fluoride |
1934735-36-0 | 95% | 0.05g |
$359.0 | 2024-06-20 | |
Enamine | EN300-224325-2.5g |
(3,4-dichlorophenyl)methanesulfonyl fluoride |
1934735-36-0 | 95% | 2.5g |
$838.0 | 2024-06-20 | |
Enamine | EN300-224325-0.1g |
(3,4-dichlorophenyl)methanesulfonyl fluoride |
1934735-36-0 | 95% | 0.1g |
$376.0 | 2024-06-20 | |
Enamine | EN300-224325-10.0g |
(3,4-dichlorophenyl)methanesulfonyl fluoride |
1934735-36-0 | 95% | 10.0g |
$1839.0 | 2024-06-20 | |
Enamine | EN300-224325-1g |
(3,4-dichlorophenyl)methanesulfonyl fluoride |
1934735-36-0 | 1g |
$428.0 | 2023-09-15 | ||
Enamine | EN300-224325-10g |
(3,4-dichlorophenyl)methanesulfonyl fluoride |
1934735-36-0 | 10g |
$1839.0 | 2023-09-15 | ||
Enamine | EN300-224325-5g |
(3,4-dichlorophenyl)methanesulfonyl fluoride |
1934735-36-0 | 5g |
$1240.0 | 2023-09-15 | ||
Enamine | EN300-224325-1.0g |
(3,4-dichlorophenyl)methanesulfonyl fluoride |
1934735-36-0 | 95% | 1.0g |
$428.0 | 2024-06-20 |
(3,4-Dichlorophenyl)methanesulfonyl fluoride 관련 문헌
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
-
Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
-
5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
1934735-36-0 ((3,4-Dichlorophenyl)methanesulfonyl fluoride) 관련 제품
- 1049607-29-5(3-{9,9-dimethoxy-3-azabicyclo3.3.1nonan-3-yl}propan-1-amine)
- 2140327-02-0(Methyl 3-(3-ethoxyphenyl)-3-oxopropanoate)
- 32418-62-5(Ethyl 2-morpholin-4-ylpropanoate)
- 166388-52-9(1-Piperazinecarboxylic acid, 4-[2-(2-hydroxyethoxy)ethyl]-, 1,1-dimethylethyl ester)
- 1785309-05-8(1-{Pyrazolo[1,5-a]pyrimidin-3-yl}cyclopropan-1-amine)
- 1436112-29-6(N-(1-cyanobutyl)-1-(thiophen-2-yl)methyl-1H-1,2,3-triazole-4-carboxamide)
- 6314-70-1(4-(Cyclohexylsulfamoyl)benzoic acid)
- 1823261-96-6(4-Amino-3-{pyrazolo[1,5-a]pyridin-3-yl}butanoic acid)
- 2171690-85-8(2-hydroxy-4-methoxyhexanoic acid)
- 195606-36-1(methyl (2E)-3-(1H-pyrazol-3-yl)prop-2-enoate)
추천 공급업체
Nantong Boya Environmental Protection Technology Co., Ltd
골드 회원
중국 공급자
대량

Xiamen PinR Bio-tech Co., Ltd.
골드 회원
중국 공급자
대량

Zouping Mingyuan Import and Export Trading Co., Ltd
골드 회원
중국 공급자
시약

Wuhan brilliant Technology Co.,Ltd
골드 회원
중국 공급자
대량

Shanghai Joy Biotech Ltd
골드 회원
중국 공급자
대량
